5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide
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Overview
Description
5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include substituted benzofurans and benzoxazines. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes.
Introduction of Carboxamide Group: This step may involve the reaction of the benzofuran derivative with an appropriate amine under conditions such as reflux in a suitable solvent.
Substitution Reactions: Introduction of ethyl and methyl groups can be achieved through alkylation reactions using reagents like alkyl halides.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzoxazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, benzofuran carboxamides have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological macromolecules makes them of interest in drug discovery.
Medicine
Medicinally, compounds of this class may be investigated for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions. Their pharmacokinetic and pharmacodynamic properties are key areas of research.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as polymers and dyes. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of 5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-arylbenzofurans and 2-alkylbenzofurans.
Benzoxazine Derivatives: Compounds like 3,4-dihydro-2H-1,4-benzoxazines with various substituents.
Uniqueness
The uniqueness of 5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other benzofuran and benzoxazine derivatives.
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-ethyl-3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-4-13-5-7-17-15(9-13)12(2)20(27-17)21(25)22-14-6-8-18-16(10-14)23(3)19(24)11-26-18/h5-10H,4,11H2,1-3H3,(H,22,25) |
InChI Key |
ZZJDFJNRVQYSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4C |
Origin of Product |
United States |
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